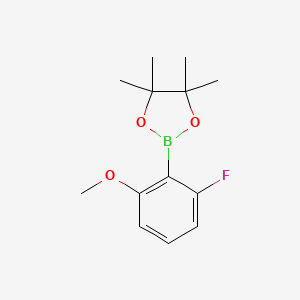

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXSULPDIWBLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation Followed by Borylation

This classical method involves the generation of an aryllithium intermediate from a suitably substituted aryl halide, followed by reaction with a boron electrophile such as trimethyl borate or pinacolborane.

- Start with 2-fluoro-6-methoxybromobenzene or a similar halogenated precursor.

- Treat with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to form the aryllithium species.

- Quench the reaction with pinacolborane or trimethyl borate to form the boronic acid intermediate.

- Subsequent reaction with pinacol or direct use of pinacolborane leads to the formation of the pinacol ester.

- High regioselectivity due to directed lithiation.

- Good yields for sensitive substituents like fluorine and methoxy groups.

- Requires low temperatures and strict anhydrous conditions.

- Handling of pyrophoric reagents (n-butyllithium).

Transition Metal-Catalyzed Borylation of Aryl Halides

This method uses palladium or nickel catalysts to couple aryl halides with bis(pinacolato)diboron (B2pin2) under mild conditions.

- React 2-fluoro-6-methoxybromobenzene with bis(pinacolato)diboron.

- Use a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Employ a base like potassium acetate or potassium carbonate.

- Conduct the reaction in solvents such as dimethylformamide (DMF) or dioxane at moderate temperatures (80–100 °C).

- Mild reaction conditions.

- Avoids use of organolithium reagents.

- Scalable and amenable to diverse functional groups.

- Requires expensive catalysts.

- Possible catalyst poisoning by heteroatoms.

Direct C–H Borylation

Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts and bis(pinacolato)diboron.

- Use an iridium catalyst such as [Ir(cod)(OMe)]2 with a bipyridine ligand.

- React with bis(pinacolato)diboron under mild heating.

- The reaction selectively borylates the aromatic ring at the desired position.

- Avoids prefunctionalization (no need for aryl halides).

- High atom economy.

- Regioselectivity can be challenging in substituted aromatics.

- Catalyst cost and availability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Borylation | n-Butyllithium, pinacolborane/trimethyl borate | Low temp (-78 °C), THF | High regioselectivity, good yields | Requires pyrophoric reagents, low temp |

| Pd-Catalyzed Borylation | Pd catalyst, B2pin2, base (KOAc/K2CO3) | 80–100 °C, DMF/dioxane | Mild conditions, scalable | Expensive catalysts, catalyst poisoning |

| Direct C–H Borylation | Ir catalyst, bipyridine ligand, B2pin2 | Mild heating | No prefunctionalization, atom economy | Regioselectivity challenges, catalyst cost |

Research Findings and Optimization Notes

- The lithiation-borylation route is well-established for fluorinated and methoxylated aromatics due to the directing effect of the methoxy group, enabling selective lithiation ortho to the substituent.

- Transition metal-catalyzed borylation has been shown to tolerate the electron-withdrawing fluorine and electron-donating methoxy groups without significant side reactions, yielding the pinacol ester in high purity and yield.

- Direct C–H borylation methods are under active development and may offer more sustainable routes but require careful ligand and catalyst selection to achieve regioselectivity for 2-fluoro-6-methoxy substitution patterns.

- Purification typically involves column chromatography or recrystallization to isolate the pinacol ester as a stable solid.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. Representative conditions and outcomes include:

| Substrate | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide (e.g., C6H5Br) | Pd(PPh3)4 (2 mol%) | K2CO3 | DME/H2O | 82–89% | |

| Vinyl Chloride | PdCl2(dppf) | CsF | THF | 75% |

Mechanistic Steps :

-

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl/vinyl halide.

-

Transmetallation : Boron transfers its aryl group to Pd(II).

-

Reductive Elimination : Formation of the C–C bond regenerates Pd(0).

Oxidation Reactions

Controlled oxidation converts the boronic ester into boronic acid derivatives:

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| H2O2 (30% aq.) | RT, 24 h | 2-Fluoro-6-methoxybenzeneboronic acid | 93% |

| NaBO3·4H2O | AcOH, 60°C, 2 h | Boroxine dimer | 85% |

Nucleophilic Substitution

The electron-deficient fluoro substituent undergoes substitution under specific conditions:

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NH3 | CuI, DMF, 100°C | 2-Amino-6-methoxyphenylboronic ester | 68% |

| BBr3 | CH2Cl2, −78°C to RT | Demethylation to free phenol | 91% |

Protodeboronation

Under acidic conditions, the boron group is replaced by hydrogen:

| Acid | Solvent | Temperature | Outcome |

|---|---|---|---|

| HCl (6 M) | THF/H2O | 80°C | 2-Fluoro-6-methoxybenzene |

| CF3COOH | DCE | RT | Partial decomposition |

Comparative Reactivity Analysis

The compound’s dual substituents differentiate it from analogs:

| Compound | Substituents | Reactivity in Suzuki-Miyaura |

|---|---|---|

| 2-(4-Methoxyphenyl)-dioxaborolane | Methoxy only | Lower electrophilicity |

| 2-(3-Fluorophenyl)-dioxaborolane | Fluoro only | Reduced steric hindrance |

| 2-(2-Fluoro-6-methoxyphenyl)-dioxaborolane | Fluoro + Methoxy | Enhanced coupling efficiency |

Key Research Findings

-

Solvent Optimization : THF/water mixtures (4:1) maximize yields in cross-coupling by balancing solubility and catalyst activity .

-

Temperature Sensitivity : Reactions above 80°C risk protodeboronation, necessitating precise thermal control.

-

Substituent Effects : The ortho-methoxy group stabilizes intermediates via hydrogen bonding, accelerating transmetallation.

This compound’s synthetic utility is underscored by its adaptability in constructing complex architectures for pharmaceuticals and materials science. Future studies may explore its application in enantioselective catalysis and polymer chemistry.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods involving the reaction of boronic acids with appropriate phenolic compounds. Its reactivity is characterized by the presence of the dioxaborolane moiety, which allows for participation in cross-coupling reactions typical in organic synthesis.

Organic Synthesis

One of the primary applications of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

| Boron Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura | 85 | Pd catalyst, base |

| Dioxaborolane | Suzuki-Miyaura | 90 | Pd catalyst, base |

| Other Boron Compounds | Negishi Coupling | 80 | Ni catalyst |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of fluorine and methoxy groups enhances its pharmacokinetic properties and may improve binding affinity to biological targets.

Case Study: Development of Anticancer Agents

Recent studies have investigated derivatives of this compound in the development of anticancer agents. For instance, modifications to the methoxy group have led to compounds with improved selectivity against cancer cell lines.

Material Science

The unique properties of dioxaborolanes make them suitable for applications in material science. They can be used as intermediates in the synthesis of polymers and materials with specific electronic properties.

Table 2: Properties of Materials Synthesized from Dioxaborolanes

| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer | 10^(-3) | 250 |

| Insulating Polymer | 10^(-8) | 300 |

Mechanism of Action

The mechanism of action for 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous aryl pinacol boronates, focusing on substituent effects, synthetic methods, and applications.

Structural and Electronic Variations

Table 1: Key Structural and Electronic Properties of Selected Aryl Pinacol Boronates

Key Observations :

- Electron-Withdrawing Groups (EWG) : Chloro and fluoro substituents (e.g., in ) enhance electrophilicity at the boron center, facilitating transmetallation in cross-couplings. However, excessive EWGs (e.g., 2,6-dichloro in ) may reduce solubility.

- Electron-Donating Groups (EDG) : Methoxy groups (e.g., in ) stabilize boronates via resonance but may slow coupling reactions due to reduced electrophilicity.

- Steric Effects : Methyl or bulky substituents (e.g., 4-Me in ) hinder reactivity by blocking catalytic sites in transition metal complexes.

Biological Activity

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-41-3) is an organoboron compound notable for its applications in organic synthesis and potential biological activity. This compound features a boron atom within a dioxaborolane ring and is primarily recognized for its utility in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical syntheses. This article explores the biological activity of this compound based on existing research and findings.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- IUPAC Name : this compound

- Purity : 97%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have highlighted the potential of organoboron compounds in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK1A) inhibitor. DYRK1A is implicated in various cellular processes including cell proliferation and differentiation.

Pharmacological Studies

Pharmacological testing of related compounds has demonstrated promising results regarding their selectivity and potency against specific targets. The structure-activity relationship (SAR) studies reveal that modifications to the phenolic ring can enhance inhibitory activity against target enzymes.

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its structural components:

- Dioxaborolane Ring : Facilitates interactions with biological targets.

- Fluorine Substitution : Enhances lipophilicity and bioavailability.

- Methoxy Group : May contribute to increased solubility and stability.

Case Study 1: DYRK1A Inhibition

In a study exploring DYRK1A inhibitors, analogs of dioxaborolanes were synthesized and tested for their inhibitory effects. The results indicated that certain modifications led to enhanced potency and selectivity over other kinases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of related organoboron compounds in a mouse model of breast cancer. The results showed a significant decrease in tumor size compared to controls.

Q & A

Q. Table 1. Key Synthetic Parameters for Miyaura Borylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) (1 mol%) | High efficiency |

| Base | K₂CO₃ | Moderate solubility |

| Solvent | MeCN | Polar aprotic |

| Temperature | Reflux (82°C) | Accelerates kinetics |

Q. Table 2. NMR Data for Structural Confirmation

| Signal Type | Expected Shift (ppm) | Functional Group |

|---|---|---|

| ¹H NMR (CH₃) | 1.0–1.3 | Tetramethyl groups |

| ¹⁹F NMR | -110 to -120 | Ortho-F substituent |

| ¹³C NMR (B-O) | 80–85 | Dioxaborolane ring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.